molecular formula C21H28N2O3S B2435097 1-(2,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine CAS No. 713096-21-0

1-(2,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine

Cat. No.: B2435097
CAS No.: 713096-21-0
M. Wt: 388.53
InChI Key: MWASRXHVLXAKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine is a useful research compound. Its molecular formula is C21H28N2O3S and its molecular weight is 388.53. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides in Pharmaceutical Research

Sulfonamides are a class of compounds widely used in medicine due to their antibacterial properties. They function by inhibiting the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid, a vital nutrient for bacterial growth. This inhibition effectively limits bacterial proliferation, making sulfonamides valuable for treating various infections.

In recent years, the focus has expanded beyond antibacterial applications to explore sulfonamides' potential in treating other conditions. For instance, sulfonamide derivatives have been investigated for their antitumoral properties, demonstrating a broad spectrum of activity against different cancer types. These studies have highlighted the versatility of sulfonamides in medicinal chemistry, paving the way for new therapeutic applications (Gulcin & Taslimi, 2018).

Piperazine Derivatives in Drug Development

Piperazine is a heterocyclic organic compound that serves as a backbone for many pharmaceutical drugs. Its derivatives are known for their wide range of biological activities, including antipsychotic, antidepressant, antihistamine, and antiparasitic effects. The flexibility of piperazine to be functionalized with various substituents makes it a valuable scaffold in drug discovery, allowing chemists to tailor the compound's properties for specific therapeutic targets.

One area of active research is the development of piperazine derivatives as serotonin receptor ligands. These compounds are of particular interest for their potential to treat psychiatric and neurological disorders by modulating serotonin signaling pathways in the brain. The design of selective serotonin receptor antagonists based on the piperazine structure has been a promising approach to discovering new treatments for conditions such as depression, anxiety, and schizophrenia (Russell & Dias, 2002).

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15-6-7-19(18(4)12-15)22-8-10-23(11-9-22)27(24,25)21-14-17(3)16(2)13-20(21)26-5/h6-7,12-14H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWASRXHVLXAKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.